molecular formula C13H9N3O5 B1664777 Alizarine Yellow R CAS No. 2243-76-7

Alizarine Yellow R

Cat. No.: B1664777
CAS No.: 2243-76-7
M. Wt: 287.23 g/mol
InChI Key: YVJPMMYYRNHJAU-CCEZHUSRSA-N
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Biochemical Analysis

Biochemical Properties

Alizarine Yellow R interacts with various biomolecules in its role as a pH indicator. It changes color depending on the pH of the solution it is in, thereby indicating the level of acidity or alkalinity

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its function as a pH indicator. It changes color in response to changes in the hydrogen ion concentration, which is a fundamental aspect of many biochemical reactions

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. Safety data sheets indicate that it may be harmful if swallowed, suggesting potential adverse effects at high doses .

Transport and Distribution

Given its use as a pH indicator, it may be distributed throughout a solution or medium to accurately measure pH levels .

Subcellular Localization

As a pH indicator, it is likely to be found throughout the cell where it can interact with hydrogen ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alizarine Yellow R is synthesized via the azo coupling of salicylic acid and the diazonium derivative of 4-nitroaniline . The process involves the following steps:

    Diazotization: 4-nitroaniline is treated with sodium nitrite in an acidic medium to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with salicylic acid under alkaline conditions to form this compound.

Industrial Production Methods: An alternative industrial method involves dissolving 4-nitrochlorobenzene in dichloromethane and reacting it with a sodium hydroxide solution containing 5-hydrazino salicylic acid. The mixture is heated, followed by the addition of hydrogen peroxide under ultrasonic and stirring conditions to obtain high-purity this compound sodium salt .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding amine derivative.

    Substitution: this compound can participate in electrophilic substitution reactions due to the presence of the azo group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Alizarine Yellow R has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

  • Alizarine Yellow R vs. Alizarine Yellow 2G: Both are azo dyes, but this compound is primarily used as a pH indicator, while Alizarine Yellow 2G has different applications in dyeing and staining.
  • This compound vs. Gallacetophenone: Gallacetophenone is another azo dye with similar properties but different structural features and applications.

This compound stands out due to its specific use as a pH indicator and its unique synthesis involving salicylic acid and 4-nitroaniline .

Properties

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJPMMYYRNHJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1033163
Record name Alizarin Yellow R
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Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange-brown solid; [Merck Index] Dark brown solid; [Sigma-Aldrich MSDS]
Record name Alizarine Yellow R
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CAS No.

2243-76-7
Record name Mordant Orange 1
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Record name Alizarine Yellow R
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]-
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Record name Alizarin Yellow R
Source EPA DSSTox
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Record name 5-(p-nitrophenylazo)salicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.109
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Record name ALIZARINE YELLOW R
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Alizarine Yellow R be used to detect metal ions?

A1: Yes, this compound can be utilized as a chromogenic reagent in spectrophotometric determination of metal ions. Specifically, it forms a heteroligand complex with manganese (II) in the presence of 4,7-diphenyl-1,10-phenantroline. This complex exhibits a distinct color, allowing for quantitative analysis of manganese (II) concentration via spectrophotometry. []

Q2: What makes this compound suitable for removing pollutants from water?

A2: this compound, when incorporated into a nanosized Nickel Ferrite (NiFe2O4)/Active Carbon composite, demonstrates a strong affinity for azo dyes like Methyl Orange. This composite material acts as an efficient adsorbent, effectively removing these dyes from aqueous solutions. Notably, the composite exhibits superior adsorption capabilities compared to using either Nickel Ferrite (NiFe2O4) or active carbon alone. [, ]

Q3: How does pH affect the adsorption of dyes by this compound composites?

A3: The pH of the solution significantly influences the adsorption efficiency of this compound-based composites. Research indicates that the adsorption rate of azo dyes, both anionic and cationic, is influenced by the solution's pH. [, ]

Q4: Are there alternative methods for synthesizing this compound-based nanocomposites for dye removal?

A4: While the provided research focuses on co-precipitation for synthesizing Nickel Ferrite (NiFe2O4) nanoparticles within the active carbon matrix, other methods like sol-gel, hydrothermal, and sonochemical processes could potentially be explored for creating similar nanocomposites. [, ]

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